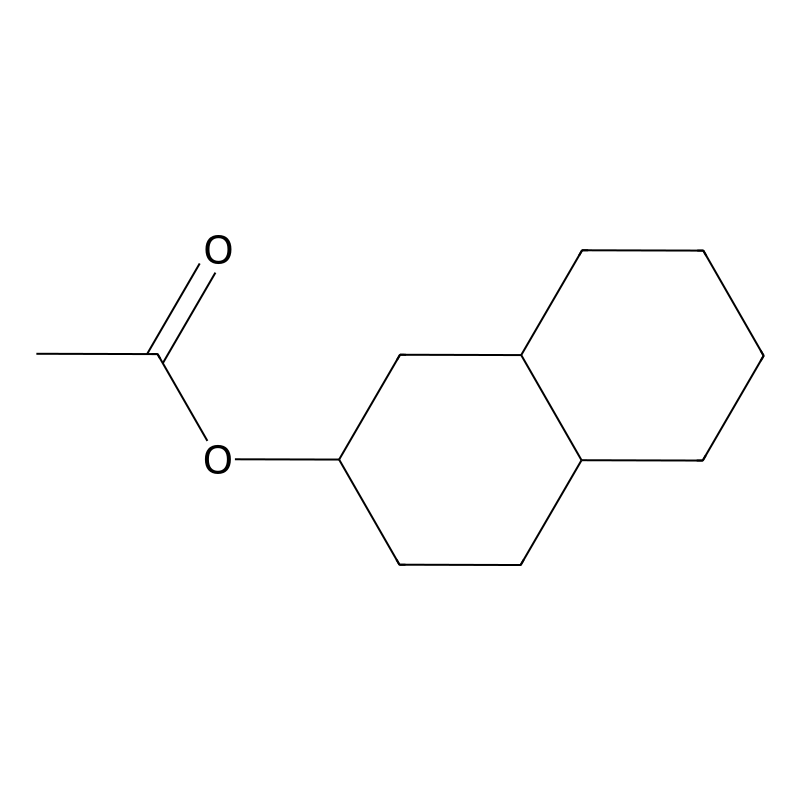Decahydro-2-naphthyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Synthesis and characterization:
Decahydro-2-naphthyl acetate (DHNA) is a synthetic compound, first described in scientific literature in 1954. Researchers have explored various methods for its synthesis, including:
- Friedel-Crafts acylation of decahydronaphthalene with acetic anhydride [].
- Esterification of decahydronaphthol with acetic acid [].
Studies have also characterized the physical and chemical properties of DHNA, such as its melting point, boiling point, and solubility in different solvents [, ].
Potential applications:
While DHNA is not a commonly used compound, researchers have investigated its potential applications in various fields, including:
Decahydro-2-naphthyl acetate is an ester derived from decahydro-2-naphthol and acetic acid. The structure features a bicyclic naphthalene moiety, which contributes to its distinctive aromatic characteristics. This compound is typically a colorless to pale yellow liquid with a pleasant floral scent, making it valuable in perfumery and flavoring applications .
- Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed back to decahydro-2-naphthol and acetic acid.
- Transesterification: It can react with alcohols to form other esters.
- Reduction: The ester group can be reduced under specific conditions to yield the corresponding alcohol.
These reactions are significant for modifying the compound for various applications in organic synthesis and fragrance formulation.
Decahydro-2-naphthyl acetate can be synthesized through several methods:
- Catalytic Hydrogenation: Decahydro-2-naphthol can be produced via catalytic hydrogenation of naphthol derivatives, followed by acetylation with acetic anhydride or acetyl chloride.
- Direct Acetylation: The direct reaction of decahydro-2-naphthol with acetic acid in the presence of an acid catalyst can yield decahydro-2-naphthyl acetate.
These methods allow for the efficient production of this compound for industrial applications .
Decahydro-2-naphthyl acetate finds extensive use in various fields:
- Fragrance Industry: It is commonly used as a fragrance ingredient in perfumes due to its pleasant scent profile.
- Flavoring Agent: It may also be utilized as a flavoring agent in food products.
- Chemical Intermediate: In organic synthesis, it serves as an intermediate for producing other chemical compounds.
Several compounds share structural similarities with decahydro-2-naphthyl acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Decahydronaphthalene | C₁₂H₁₈ | A saturated derivative of naphthalene; used as a solvent. |
| 1-Naphthyl acetate | C₁₁H₁₂O₂ | An aromatic ester with distinct olfactory properties; used in fragrances. |
| β-Naphthol acetate | C₁₁H₁₂O₂ | Similar structure; used in dye and fragrance industries. |
Decahydro-2-naphthyl acetate is unique due to its saturated structure, which provides a different scent profile compared to its unsaturated counterparts like 1-naphthyl acetate and β-naphthol acetate. This saturation contributes to its stability and versatility in applications .
XLogP3
UNII
GHS Hazard Statements
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard








